N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide
Description
N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide is a sulfonamide derivative featuring a pentanamide chain linked to a phenyl group substituted with a 2-(pyridin-3-yl)piperidine sulfonyl moiety.
Properties
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-3-9-21(25)23-18-10-12-19(13-11-18)28(26,27)24-15-5-4-8-20(24)17-7-6-14-22-16-17/h6-7,10-14,16,20H,2-5,8-9,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVAKSHBFXECCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-pyridin-3-ylpiperidine with a sulfonyl chloride derivative to form the sulfonylphenyl intermediate. This intermediate is then reacted with pentanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Enzyme Inhibition
Research indicates that N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide may inhibit key enzymes involved in cellular metabolism. For instance, it has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), crucial for NAD+ biosynthesis. This inhibition can disrupt metabolic pathways in cancer cells, potentially leading to reduced cell proliferation .
Antiproliferative Effects
The compound exhibits significant antiproliferative activity against various cancer cell lines, including:
- HT-29 (colon carcinoma)
- M21 (skin melanoma)
- MCF7 (breast carcinoma)
The effectiveness is often quantified using the IC50 value, which represents the concentration needed to inhibit cell growth by 50%. Studies have demonstrated that related sulfonamide derivatives can effectively target these cancer types .
Applications in Cancer Therapy
This compound has garnered attention for its potential therapeutic applications in oncology:
- Targeting Cancer Metabolism : By inhibiting NAMPT, this compound may alter the metabolic processes that cancer cells rely on for growth and survival.
- Combination Therapies : It can be explored in combination with other anticancer agents to enhance therapeutic efficacy against resistant cancer types.
- Research on Signaling Pathways : The compound's interaction with various signaling pathways crucial for cancer progression (e.g., STAT-3, NF-kB) is an area of active research .
Example Case Study Insights
Research has indicated that compounds similar to this compound exhibit:
Mechanism of Action
The mechanism of action of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide
- Structural Difference : Replaces the pentanamide chain with an acetamide group.
- The ChEBI database notes its association with phenotypic and disease models, suggesting biological relevance .
b) N4-Valeroylsulfamerazine (Compound 21)
- Structure: N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]pentanamide.
- Comparison: The sulfonamide group is linked to a pyrimidinyl amino substituent instead of a piperidine-pyridinyl system.
- Synthesis : Prepared via similar sulfonylation and acylation steps, yielding 96% purity. Higher polarity due to the pyrimidine ring may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .
c) N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7k)
- Structure : Features a piperazine ring and trifluoromethylphenyl group.
- Key Difference: Piperazine (vs. piperidine in the target) introduces an additional nitrogen, increasing basicity.
Physicochemical and Spectroscopic Properties
- Key Observations: The pentanamide chain in the target compound likely increases molecular weight (~100–150 Da) and lipophilicity compared to acetamide or propanamide analogs. Piperidine’s saturated ring (vs.
Biological Activity
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a pyridine ring, piperidine moiety, and a sulfonamide functional group, which contribute to its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 359.4 g/mol. The compound is categorized as a bioactive small molecule, primarily investigated for its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N3O3S |
| Molecular Weight | 359.4 g/mol |
| Functional Groups | Sulfonamide, Amide |
Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a critical role in NAD+ biosynthesis and cellular metabolism. This inhibition can lead to reduced proliferation of cancer cells by disrupting their metabolic pathways .
- Antiproliferative Effects : Studies have demonstrated that related sulfonamide derivatives exhibit antiproliferative activity against various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The effectiveness is often measured by the IC50 value, which indicates the concentration required to inhibit cell growth by 50% .
Case Studies
Several studies have evaluated the biological activity of sulfonamide derivatives similar to this compound:
- Anticancer Activity :
- In Vivo Studies :
Table: Summary of Biological Activities
Q & A
Q. Table 1: Representative Synthesis Conditions
Advanced: How can reaction yields be optimized for sulfonamide-piperidine hybrids?
Answer:
Yield optimization requires systematic variation of:
- Solvent Systems : Polar aprotic solvents (e.g., DCM/EtOAc) enhance intermediate solubility .
- Catalysts : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves aryl-aryl bond formation .
- Temperature : Controlled heating (e.g., 50–80°C) minimizes side reactions during sulfonylation .
- Chromatography : Amine-phase columns resolve polar byproducts, as demonstrated for 51% yield in diazepane analogs .
Key Insight : Multi-step purification (normal-phase → amine-phase) increased yields by 10–15% in structurally similar compounds .
Basic: What spectroscopic techniques confirm structural integrity?
Answer:
- ¹H NMR : Characteristic peaks include δ 7.5–9.3 ppm (aromatic protons), δ 2.4–3.6 ppm (piperidine CH₂), and δ 1.8–2.5 ppm (pentanamide CH₂) .
- Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H]⁺ = 704.3536 for pyrazole-carboxamide analogs) .
- Heteronuclear Correlation (HSQC) : Resolves coupling between sulfonyl-S and adjacent protons .
Q. Table 2: Diagnostic NMR Signals
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic (pyridinyl) | 8.7–9.3 | |
| Piperidine CH₂ | 2.4–3.6 | |
| Sulfonamide NH | 9.3–10.1 (broad) |
Advanced: How to resolve contradictions in biological activity data?
Answer:
Discrepancies between assays may arise from:
- Assay Conditions : Varying pH or serum proteins alter compound stability. For example, JAK3 inhibitors showed IC₅₀ = 27 nM in optimized buffers but reduced activity in serum-rich media .
- Off-Target Effects : Use selectivity panels (e.g., kinase profiling) to rule out non-specific binding .
- Cellular Permeability : LogP adjustments (e.g., adding methyl groups) improved cellular uptake in dopamine D3 receptor studies .
Case Study : A sulfonamide analog showed no activity in bacterial assays but inhibited human kinases, highlighting target-specific design .
Advanced: What strategies establish structure-activity relationships (SAR) for this compound class?
Answer:
SAR studies involve:
Core Modifications : Replacing pyridinyl with quinolinyl increased affinity for STAT3 by 3-fold .
Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring enhanced kinase inhibition (IC₅₀ < 50 nM) .
Linker Optimization : Extending the pentanamide chain improved solubility but reduced cellular uptake .
Q. Table 3: SAR Trends in Piperidine-Sulfonamides
| Modification | Biological Effect | Reference |
|---|---|---|
| Pyridinyl → Quinolinyl | Increased STAT3 binding | |
| -OCH₃ → -CF₃ | Enhanced kinase inhibition | |
| Shorter linker (C3 → C5) | Improved solubility, reduced uptake |
Basic: What purification challenges occur with N-(aryl)sulfonylpiperidine derivatives?
Answer:
Common issues and solutions:
- Polar Byproducts : Amine-phase chromatography (e.g., RediSep Rf Gold columns) separates sulfonamide intermediates from unreacted amines .
- Low Yields : Sequential normal-phase (DCM/EtOAc) and reverse-phase (MeOH/H₂O) chromatography recover 40–50% yields .
- Hygroscopicity : Lyophilization under argon prevents decomposition of piperidine-sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
